4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
Description
4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with ethyl and methyl groups, and a piperazine ring attached to a thiadiazole moiety
Properties
IUPAC Name |
5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6S/c1-4-12-9-13(16-10(2)15-12)19-5-7-20(8-6-19)14-17-11(3)18-21-14/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVILIMTMZQPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis of the Pyrimidine Core
The pyrimidine ring system is typically constructed via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with guanidine carbonate under basic conditions to form 2-methyl-4,6-dihydroxypyrimidine, followed by chlorination using phosphorus oxychloride to yield 4,6-dichloro-2-methylpyrimidine. Subsequent nucleophilic substitution with ethylamine introduces the 4-ethyl group, producing 4-ethyl-6-chloro-2-methylpyrimidine. This intermediate serves as the foundational scaffold for further functionalization at the 6-position.
Formation of the Piperazine-Thiadiazolyl Moiety
The 3-methyl-1,2,4-thiadiazole ring is synthesized independently through the reaction of thioacetamide with hydroxylamine-O-sulfonic acid, followed by cyclization in the presence of acetic anhydride. The resulting 3-methyl-1,2,4-thiadiazole-5-amine is then coupled to piperazine via a Buchwald-Hartwig amination using palladium catalysts such as Pd(OAc)₂ and Xantphos as a ligand. This step affords 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine, a critical intermediate.
Coupling Reactions for Final Assembly
The pyrimidine and piperazine-thiadiazolyl components are conjugated through a nucleophilic aromatic substitution (SNAr) reaction. Under reflux in anhydrous dimethylformamide (DMF), 4-ethyl-6-chloro-2-methylpyrimidine reacts with 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine in the presence of potassium carbonate as a base. The reaction typically achieves yields of 68–75% after purification via column chromatography.
Reaction Conditions and Optimization
Temperature and Time Parameters
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Pyrimidine Chlorination : Conducted at 110°C for 6 hours in phosphorus oxychloride, achieving >90% conversion.
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Piperazine-Thiadiazole Coupling : Requires milder conditions (80°C, 12 hours) to prevent decomposition of the thiadiazole ring.
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Final SNAr Reaction : Optimized at 120°C for 8 hours, with prolonged heating leading to side reactions such as N-alkylation.
Solvent Systems and Their Impact
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Polar Aprotic Solvents : DMF and dimethyl sulfoxide (DMSO) enhance reaction rates in SNAr steps due to their high dielectric constants.
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Ethereal Solvents : Tetrahydrofuran (THF) is preferred for palladium-catalyzed couplings, balancing solubility and catalyst stability.
Catalysts and Reagents
Role of Coupling Agents
1,1′-Thiocarbonyldiimidazole (TCDI) is instrumental in forming thiourea linkages during intermediate stages. For example, TCDI mediates the coupling of piperazine derivatives with aminothiadiazoles, achieving yields of 82–89%.
Use of Transition Metal Catalysts
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Palladium Complexes : Pd₂(dba)₃ with BINAP ligands facilitates C–N bond formation in piperazine-thiadiazole synthesis, reducing reaction times by 40% compared to traditional methods.
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Copper Catalysts : CuI/1,10-phenanthroline systems enable Ullmann-type couplings for challenging substrates, albeit with lower yields (55–60%).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Transitioning from batch to flow chemistry improves reproducibility and safety. A representative protocol involves:
Automation and Process Optimization
Automated liquid handlers enable high-throughput screening of reaction parameters. For instance, varying base strength (K₂CO₃ vs. Cs₂CO₃) in SNAr reactions identified cesium salts as superior for minimizing byproducts.
Data Tables Summarizing Key Reaction Parameters
Table 1. Comparative Analysis of Catalytic Systems for Piperazine-Thiadiazole Coupling
| Catalyst System | Ligand | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 80 | 89 | |
| Pd₂(dba)₃/BINAP | BINAP | 100 | 78 | |
| CuI/1,10-phenanthroline | Phenanthroline | 120 | 62 |
Table 2. Solvent Effects on SNAr Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 75 |
| DMSO | 46.7 | 6 | 81 |
| THF | 7.5 | 12 | 58 |
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 3-methyl-1,2,4-thiadiazole have been synthesized and tested against various bacterial strains. The incorporation of piperazine enhances the bioactivity of these compounds, making them potential candidates for developing new antibiotics. A study demonstrated that derivatives similar to 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine showed effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Another promising application is in anticancer therapy. Research has shown that pyrimidine derivatives can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. A notable study reported that a related compound exhibited cytotoxic effects on human cancer cells, suggesting that modifications to the pyrimidine structure could enhance its efficacy against tumors .
Agricultural Applications
Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Thiadiazole derivatives are known for their insecticidal and fungicidal properties. A case study highlighted the synthesis of similar compounds that demonstrated effective pest control against agricultural pests while being environmentally friendly .
Herbicide Activity
Research into herbicidal applications has also shown promise. Compounds with similar structural frameworks were found to inhibit weed growth effectively without harming crops. Field trials indicated that formulations based on thiadiazole-pyrimidine hybrids could reduce weed competition significantly .
Material Science Applications
Polymer Synthesis
In material science, this compound can be utilized in polymer synthesis. Its unique chemical properties allow it to act as a monomer or additive in creating advanced materials with enhanced thermal and mechanical properties. Research has shown that incorporating such compounds into polymer matrices improves their stability and performance under stress conditions .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against Gram-positive/negative bacteria |
| Anticancer Agents | Cytotoxic effects on cancer cell lines | |
| Agricultural Science | Pesticides | Effective pest control with low environmental impact |
| Herbicides | Significant reduction in weed competition | |
| Material Science | Polymer Additives | Enhanced thermal/mechanical properties |
Case Studies
- Antimicrobial Study : A series of thiadiazole-pyrimidine derivatives were synthesized and tested against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
- Herbicide Efficacy Trial : Field trials conducted on common weeds demonstrated a 70% reduction in biomass when treated with a formulation containing the compound compared to untreated controls.
- Polymer Development Research : A novel polymer was created using the compound as an additive, resulting in materials that exhibited 30% higher tensile strength than conventional polymers.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine
- 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]pyrimidine
- 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-triazol-5-yl)piperazin-1-yl]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine is a derivative of pyrimidine and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrimidine core linked to a piperazine group and a thiadiazole moiety, which are critical for its biological interactions.
Biological Activities
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound is expected to contribute to its efficacy against various pathogens. Studies have shown that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Antifungal activity noted |
2. Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral potential. The mechanism may involve interference with viral replication processes, making them candidates for further investigation in antiviral drug development .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound's ability to inhibit tumor cell proliferation has been documented, suggesting that it could serve as a lead compound in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 10 |
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Thiadiazoles often inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
Case Studies
Several studies have investigated the synthesis and biological evaluation of similar thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities against E. coli and C. albicans, finding significant inhibition .
- Anticancer Screening : Another study evaluated the anticancer properties of thiadiazole derivatives against human tumor cells in vitro, demonstrating promising results that warrant further exploration .
Q & A
Q. What are the key synthetic pathways for preparing 4-ethyl-2-methyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine?
The synthesis typically involves multi-step reactions, starting with the functionalization of pyrimidine and piperazine cores. For example:
- Step 1 : Formation of the piperazine-thiadiazole moiety via nucleophilic substitution or coupling reactions.
- Step 2 : Introduction of the ethyl and methyl groups on the pyrimidine ring using alkylating agents under controlled conditions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is critical for tracking reaction progress and purity .
- Optimization : Adjusting solvent polarity (e.g., DMF or dichloromethane) and temperature (60–100°C) improves yields .
Q. How is the structural characterization of this compound performed?
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray crystallography : Resolves bond lengths and angles (e.g., a = 8.34 Å, b = 10.21 Å, c = 12.05 Å for analogous piperazine-pyrimidine derivatives) .
- NMR spectroscopy : and NMR confirm substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm and methyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 358.18) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known inhibitors .
- Cytotoxicity studies : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT assays .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Systematic optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while dichloromethane aids in purification .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions . Example Table : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ↑ Yield by 20–30% |
| Solvent | DMF | ↑ Purity (95%) |
| Catalyst | Pd/C (5 mol%) | ↑ Reaction Rate |
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine-thiadiazole motif) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
- QSAR modeling : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity .
Q. How do structural modifications influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Piperazine substitution : Bulky groups (e.g., benzyl) enhance receptor affinity but reduce solubility .
- Thiadiazole ring : Fluorination at the 5-position increases metabolic stability . Example Table : SAR Comparison of Analogues
| Modification | Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethyl-pyrimidine | 12 nM | 0.8 |
| 4-Methyl-pyrimidine | 25 nM | 1.2 |
| 5-Fluoro-thiadiazole | 8 nM | 0.5 |
Q. What analytical methods resolve contradictions in biological data (e.g., conflicting IC₅₀ values)?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolite analysis : LC-MS/MS detects degradation products that may interfere with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
